molecular formula C16H18N2O B3450236 N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide CAS No. 89473-74-5

N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B3450236
CAS No.: 89473-74-5
M. Wt: 254.33 g/mol
InChI Key: CUELYOXKXXXOIO-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring attached to an acetamide group, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride. This intermediate is then reacted with ammonia to yield naphthalene-2-carboxamide.

    Introduction of the Pyrrolidine Group: The naphthalene-2-carboxamide is then reacted with 2-bromoacetyl bromide to form N-(naphthalen-2-yl)-2-bromoacetamide. This intermediate undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Alkylated derivatives at the pyrrolidine ring.

Scientific Research Applications

N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials due to its conjugated structure.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with the naphthalene ring attached at the 1-position.

    N-(phenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific positioning of the naphthalene ring, which can influence its electronic properties and interactions with biological targets. This positioning can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-naphthalen-2-yl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(12-18-9-3-4-10-18)17-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUELYOXKXXXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360225
Record name BAS 08205589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89473-74-5
Record name BAS 08205589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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